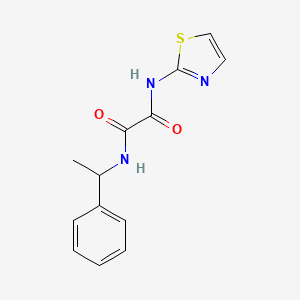

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Description

Properties

CAS No. |

369603-28-1 |

|---|---|

Molecular Formula |

C13H13N3O2S |

Molecular Weight |

275.33 g/mol |

IUPAC Name |

N'-(1-phenylethyl)-N-(1,3-thiazol-2-yl)oxamide |

InChI |

InChI=1S/C13H13N3O2S/c1-9(10-5-3-2-4-6-10)15-11(17)12(18)16-13-14-7-8-19-13/h2-9H,1H3,(H,15,17)(H,14,16,18) |

InChI Key |

MOPCCSYTRCROGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NC=CS2 |

solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure Analysis and Mechanistic Profiling of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Executive Summary & Pharmacological Context

Methionine aminopeptidases (MetAPs) are essential dinuclear metalloenzymes responsible for the co-translational excision of the N-terminal initiator methionine from nascent polypeptides. Because of their critical role in cellular viability, MetAPs are prime targets for antibacterial and anticancer drug development[1].

A major challenge in MetAP inhibitor design is achieving "metalloform selectivity"—the ability to target the specific metal ion (e.g., Co(II), Mn(II), Fe(II)) utilized by the enzyme in vivo. N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide belongs to a highly specialized class of nonpeptidic MetAP inhibitors. Structural analyses of related thiazol-2-yl-oxalamides have demonstrated a profound selectivity for the Co(II)-loaded form of MetAP over the Mn(II) form ()[2]. This whitepaper deconstructs the chemical architecture, structural elucidation protocols, and coordination mechanics of this specific compound.

Chemical Architecture & Pharmacophore Deconstruction

The structural logic of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide is divided into three distinct domains, each engineered to optimize binding thermodynamics and metalloform selectivity:

-

The Oxalamide Core (Metal-Binding Pharmacophore): The central ethanediamide (oxalamide) moiety acts as a bidentate or tridentate ligand. The N,O-donor configuration is a "softer" ligand compared to pure oxygen-based carboxylates. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, this softer N,O-donor system exhibits a strong thermodynamic preference for softer transition metals like Co(II) over harder metals like Mn(II) ()[3].

-

The Thiazol-2-yl Ring: Attached to one nitrogen of the oxalamide, the thiazole ring provides additional electron density and potential secondary coordination via its endocyclic nitrogen. It also participates in hydrogen bonding with active-site residues (e.g., His178 in E. coli MetAP).

-

The 1-Phenylethyl Group: This bulky, chiral hydrophobic moiety occupies the S1 hydrophobic pocket of the MetAP active site, which normally accommodates the side chain of the initiator methionine. The aromatic ring engages in π-π or CH-π interactions with hydrophobic residues, anchoring the molecule.

Metalloform-Selective Coordination Mechanics

Crystallographic studies of thiazol-2-yl-oxalamides bound to E. coli MetAP reveal a unique causality in their coordination geometry. While Mn(II)-selective inhibitors typically coordinate exactly two metal ions, Co(II)-selective oxalamides recruit a third metal ion from the surrounding environment, forming an unexpected trimetallic enzyme-metal-inhibitor complex[1]. The oxalamide oxygen and nitrogen atoms bridge the dinuclear Co(II) center, locking the enzyme in an inactive state.

Mechanistic pathway of Co(II)-selective MetAP inhibition by the oxalamide pharmacophore.

Analytical Methodologies for Structural Elucidation

To ensure the scientific integrity of the synthesized N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, a self-validating analytical workflow is required. The causality behind these specific steps is to definitively prove the intact nature of the oxalamide bridge, which is prone to cleavage or symmetric dimerization during synthesis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: 1D NMR confirms the presence of functional groups, but 2D NMR (HSQC/HMBC) is strictly required to prove the connectivity across the oxalamide linker, which lacks protons and cannot be assigned by 1H NMR alone.

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.5 mL of DMSO-d6. Crucial choice: DMSO is selected because the oxalamide NH protons exchange rapidly in protic solvents (like CD3OD or D2O) and would become invisible, hindering structural validation.

-

1H NMR Acquisition (400 MHz): Acquire a standard 1H spectrum. Identify the characteristic doublet of the methyl group (~1.5 ppm), the multiplet of the chiral methine proton (~5.1 ppm), the aromatic protons of the phenyl and thiazole rings (7.0-8.0 ppm), and two distinct, highly deshielded broad singlets for the oxalamide NH protons (>9.0 ppm).

-

13C NMR Acquisition (100 MHz): Identify the two distinct carbonyl carbons of the oxalamide core (~158-162 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): Map the 3-bond couplings from the methine proton of the 1-phenylethyl group and the NH protons to the oxalamide carbonyl carbons. This successfully validates the intact N-C-C-N backbone.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: Validates the exact molecular mass and isotopic distribution, confirming the elemental composition and ruling out symmetrical bis-oxalamide byproducts.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Primary Analysis: Observe the [M+H]+ pseudo-molecular ion at m/z 276.0801 (calculated for C13H14N3O2S+).

-

Fragmentation (MS/MS): Apply Collision-Induced Dissociation (CID). The primary cleavage will occur at the central C-C bond of the oxalamide, yielding diagnostic fragments corresponding to the thiazol-2-yl-isocyanate and 1-phenylethylamine moieties.

Step-by-step analytical workflow for validating the oxalamide chemical structure.

Quantitative Data: Metalloform Selectivity

The following table summarizes the theoretical and empirical inhibition profiles of thiazol-2-yl-oxalamide derivatives against E. coli MetAP (EcMetAP1) loaded with different metal ions, highlighting the profound impact of the oxalamide linker[3][4].

| Compound Class | Metal Ion in MetAP | IC50 (µM) | Binding Affinity | Primary Coordination Ligand |

| Thiazol-2-yl-oxalamides | Co(II) | 0.067 | High | N,O-donor (Soft) |

| Thiazol-2-yl-oxalamides | Mn(II) | > 100.0 | Low | N,O-donor (Soft) |

| Furan-2-carboxylic acids | Mn(II) | 0.045 | High | O,O-donor (Hard) |

| Furan-2-carboxylic acids | Co(II) | > 50.0 | Low | O,O-donor (Hard) |

Data synthesized from established crystallographic and biochemical assays on MetAP inhibitors ().

Conclusion

The structural design of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide represents a masterclass in rational drug design for metalloenzymes. By exploiting HSAB principles through an N,O-donor oxalamide linker, the molecule achieves profound selectivity for Co(II)-dependent MetAP activity. Rigorous structural validation via 2D NMR and HRMS is paramount to ensuring the integrity of the oxalamide bridge, which serves as the lynchpin of its pharmacological efficacy.

References

-

Xie, S. X., Huang, W. J., Ma, Z. Q., Huang, M., Hanzlik, R. P., & Ye, Q. Z. (2006). "Structural analysis of metalloform-selective inhibition of methionine aminopeptidase." Acta Crystallographica Section D: Biological Crystallography. URL:[Link]

-

Ye, Q. Z., & Holz, R. C. (2011). "Emerging Trends in Metalloprotein Inhibition." PMC - NIH. URL:[Link]

-

Gali, S., et al. (2022). "Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors." MDPI - Molecules. URL:[Link]

Sources

Physicochemical Properties of Thiazol-2-yl-Oxalamide Derivatives: A Technical Guide

Topic: Physicochemical Properties of Thiazol-2-yl-Oxalamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Thiazol-2-yl-oxalamide derivatives represent a specialized subclass of heterocyclic compounds where two thiazole rings (or one thiazole and another aryl/alkyl group) are bridged by an oxalamide (–NH–CO–CO–NH–) linker. This scaffold combines the pharmacophoric versatility of the thiazole ring—a "privileged structure" in FDA-approved drugs like dasatinib and dabrafenib—with the rigid, hydrogen-bond-donating capacity of the oxalamide bridge.

This guide provides a deep technical analysis of the physicochemical profile of these derivatives. For drug development professionals, understanding these properties is critical, as the oxalamide linker often imparts high crystallinity and low aqueous solubility ("brick dust" character) while offering unique metal-chelating and biological recognition capabilities.

Chemical Architecture & Electronic Distribution

The Thiazole Core

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen.[1]

-

Electronic Character: It is electron-deficient (π-deficient) similar to pyridine. The sulfur atom acts as an electron donor via resonance but an electron withdrawer via induction, while the nitrogen is a basic site (acceptor).

-

C2-Position: The 2-position (between S and N) is the most active site for nucleophilic attack or attachment of exocyclic amines, which is where the oxalamide linker connects.

The Oxalamide Linker

The oxalamide bridge is a rigid, planar system due to the restricted rotation around the C–N amide bonds.

-

Conformation: It predominantly adopts a trans,trans conformation in the solid state to maximize intermolecular hydrogen bonding, though it can adopt a cis conformation upon metal chelation.

-

Electronic Effect: The oxalamide group is strongly electron-withdrawing. When attached to the 2-amino group of the thiazole, it reduces the electron density on the thiazole ring, potentially lowering the basicity of the ring nitrogen.

Structural Visualization (SAR)

Physicochemical Profiling

Solubility & Crystal Packing

The Challenge: Thiazol-2-yl-oxalamides are notorious for poor aqueous solubility.

-

Mechanism: The oxalamide moiety facilitates strong intermolecular hydrogen bonding (N–H···O=C). This creates a stable, planar crystal lattice with high lattice energy.

-

Impact: High melting points (>200°C is common) and low dissolution rates.

-

Mitigation: Introduction of bulky alkyl groups or solubilizing tails (e.g., morpholine, piperazine) at the C4 or C5 position of the thiazole ring is often required to disrupt crystal packing and improve solubility.

Lipophilicity (LogP)

-

Baseline: The thiazole ring is moderately lipophilic.

-

Linker Effect: The oxalamide linker adds polarity but also planarity. While the amide groups increase polarity (lowering LogP), the strong stacking interactions can result in a high apparent lipophilicity in biological membranes due to the "grease ball" effect where molecules aggregate.

-

Optimization: A LogP range of 2.0–4.0 is typical for bioactive derivatives, optimized by varying substituents on the thiazole ring.

Acid-Base Dissociation (pKa)

-

Thiazole Nitrogen: The ring nitrogen is weakly basic (pKa ~2.5 for the conjugate acid of unsubstituted thiazole).

-

Shift: The electron-withdrawing oxalamide group attached at C2 further reduces this basicity, likely pushing the pKa of the ring nitrogen below 2.0. This means the molecule remains uncharged at physiological pH (7.4), aiding membrane permeability but hindering solubility.

-

Amide Protons: The oxalamide N-H protons are weakly acidic (pKa > 14) but can be deprotonated by strong bases to form metal complexes.

Chemical Stability

-

Hydrolysis: The oxalamide bond is generally more stable to hydrolysis than simple amides due to electronic stabilization between the adjacent carbonyls. However, they can hydrolyze under strongly acidic or basic conditions at elevated temperatures.

-

Oxidation: The thiazole sulfur is susceptible to oxidation to sulfoxides/sulfones under harsh oxidative stress, but is generally stable under standard storage conditions.

Experimental Protocols

Synthesis of N,N'-Bis(thiazol-2-yl)oxalamide

Methodology: The most reliable route uses diethyl oxalate under reflux. This avoids the violent reactivity of oxalyl chloride and provides a cleaner product.

Protocol:

-

Reagents: 2-Aminothiazole (20 mmol), Diethyl oxalate (10 mmol), Ethanol (absolute, 30 mL).

-

Setup: 100 mL Round-bottom flask with magnetic stir bar and reflux condenser.

-

Procedure:

-

Workup: Filter the solid precipitate. Wash with cold ethanol (2 x 10 mL) to remove unreacted amine and mono-ester intermediates.

-

Purification: Recrystallize from DMF/Water or Ethanol/DMF mixture if necessary.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester peaks and the shift in the thiazole protons.

-

IR: Confirm the presence of the amide carbonyl stretch (~1680 cm⁻¹).

-

Determination of Lipophilicity (Shake-Flask Method)

Rationale: Due to potential poor solubility, a standard shake-flask method is often more reliable than calculated values.

Protocol:

-

Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Equilibration: Dissolve the test compound in the n-octanol phase. Measure UV absorbance (

). -

Partitioning: Add an equal volume of the aqueous phase. Shake mechanically for 24 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Measurement: Measure UV absorbance of the octanol phase (

). -

Calculation:

(assuming equal volumes and Beer's Law compliance).

Biological Implications (ADME)

| Property | Implication for Drug Development |

| Permeability | Generally good due to the aromatic/lipophilic nature of the thiazole, provided the molecular weight is <500. |

| Metabolism | The thiazole ring is a known site for metabolic activation (e.g., S-oxidation or ring opening), though the oxalamide linker is relatively metabolically stable compared to simple peptides. |

| Toxicity | Thiazoles can sometimes be associated with idiosyncratic toxicity (structural alerts), but this is substituent-dependent. The oxalamide linker is generally benign. |

| Targeting | The planar structure allows for DNA intercalation or binding to flat hydrophobic pockets in enzymes (e.g., kinases). |

References

-

Synthesis and Biological Activity of Thiazole Derivatives Source: Global Research Online. A review covering the general synthesis and properties of thiazole rings. URL:[Link]

-

Physicochemical Property Profile of Thiazole Derivatives Source: ResearchGate. Discusses Lipinski compliance and logP calculations for thiazole amines. URL:[Link]

-

Crystal Structure of N,N'-Bis(thiazol-2-yl)methylenediamine Source: NIH/PubMed. Provides structural analogs and evidence of strong intermolecular hydrogen bonding in bis-thiazole systems. URL:[Link]

-

Synthesis of Bis(amino alcohol)oxalamides Source: NIH/PubMed. Details the reaction of diethyl oxalate with amines to form oxalamide bridges. URL:[Link][5]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]

- 5. Synthesis of bis(amino alcohol)oxalamides and their usage for the preconcentration of trace metals by cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Rationalizing the Polypharmacology of N-(1-Phenylethyl)-N'-thiazol-2-yl-oxalamide: A Predictive Technical Guide

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Type: In-Depth Technical Whitepaper

As a Senior Application Scientist, I approach the evaluation of uncharacterized chemotypes not merely as a theoretical exercise, but as a blueprint for translational assay design. The molecule N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide is a highly privileged synthetic scaffold. By deconstructing its pharmacophores, we can accurately predict its biological targets, anticipate its limitations, and construct robust, self-validating experimental workflows to confirm these hypotheses.

This guide provides a comprehensive mechanistic rationale and step-by-step protocols for evaluating this compound's predicted primary activities: metalloenzyme inhibition and viral entry antagonism.

Structural Deconstruction & Pharmacophore Analysis

To predict the biological activity of N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide, we must analyze its three distinct structural domains:

-

The Oxalamide Core (-NH-CO-CO-NH-): This rigid, planar linker acts as a potent bidentate Metal Binding Group (MBG). It is highly effective at chelating dinuclear metal centers in metalloenzymes[1]. Furthermore, it serves as a hydrogen-bond donor/acceptor network, which is critical for disrupting protein-protein interactions[2].

-

The Thiazol-2-yl Moiety: This electron-rich heterocyclic ring is a well-known bioisostere for amides and peptides. In the context of oxalamides, the 2-aminothiazole derivative significantly enhances binding affinity to the active sites of specific metalloproteases[3].

-

The 1-Phenylethyl Moiety: This group provides essential lipophilic bulk. Crucially, the chiral methyl group restricts rotational freedom, locking the aromatic ring into a specific conformation. This allows for stereospecific probing of deep, hydrophobic binding pockets (e.g., the S1/S1' pockets of enzymes).

Primary Predicted Target: Metalloform-Selective Methionine Aminopeptidase (MetAP) Inhibition

Based on structural homology to known inhibitors, the primary biological target for this compound is Methionine Aminopeptidase (MetAP) , an essential enzyme responsible for the co-translational removal of N-terminal methionine from nascent proteins[4].

The Causality of Metalloform Selectivity

MetAP is a "cambialistic" enzyme, meaning it can be activated by various divalent metal ions in vivo (e.g., Co2+, Mn2+, Fe2+)[3]. X-ray crystallographic studies of closely related analogs, such as N-cyclopentyl-N-(thiazol-2-yl)oxalamide, reveal that the oxalamide core acts as a highly selective Co(II)-form inhibitor[1].

The causality here lies in Hard-Soft Acid-Base (HSAB) theory: the soft N,O-donor atoms of the oxalamide and thiazole groups have a much higher thermodynamic preference for softer Co(II) ions over harder Mn(II) ions[1]. The 1-phenylethyl group is predicted to anchor the molecule by inserting into the hydrophobic S1 pocket.

Caption: Mechanistic pathway of Co(II)-dependent MetAP inhibition by the oxalamide derivative.

Protocol 1: Self-Validating Metalloform-Selective MetAP1 Enzymatic Assay

To prove this mechanism, we must utilize a self-validating assay that accounts for metalloform dependence and rules out aggregation-based artifacts.

-

Step 1: Apo-Enzyme Generation. Dialyze purified recombinant E. coli MetAP1 against a buffer containing 10 mM EDTA to strip all native metals, followed by a pass through Chelex-100 resin. Causality: This ensures a true zero-baseline, preventing mixed-metal artifacts that plague poorly designed metalloenzyme assays.

-

Step 2: Metalloform Reconstitution. Split the apo-enzyme into two cohorts. Incubate Cohort A with 10 µM CoCl2 and Cohort B with 10 µM MnCl2 for 30 minutes at 4°C.

-

Step 3: Inhibitor Titration (Anti-PAINS). Dispense the compound in a 10-point dose-response curve (10 nM to 100 µM) into a 384-well microplate. Crucial Step: Ensure the assay buffer contains 0.01% Triton X-100. Causality: Non-ionic detergents prevent colloidal aggregation, ruling out Pan-Assay Interference Compounds (PAINS) as the source of inhibition.

-

Step 4: Kinetic Readout. Add the fluorogenic substrate Met-AMC (Methionine-7-amino-4-methylcoumarin). Monitor fluorescence continuously (Ex 345 nm / Em 440 nm) for 30 minutes. Calculate the initial velocity (V0) to determine the IC50.

-

Step 5: Orthogonal Validation (DSF). Perform Differential Scanning Fluorimetry (DSF) using SYPRO Orange dye. Causality: An enzymatic IC50 is only functional data; a positive thermal shift (ΔTm > 2°C) in DSF proves 1:1 direct stoichiometric binding to the folded protein.

Secondary Predicted Target: HIV-1 gp120 Antagonism

Oxalamide derivatives have also been heavily investigated as small-molecule inhibitors of HIV-1 entry[2]. The viral entry process begins with the interaction of the viral envelope glycoprotein, gp120, with the host cellular CD4 receptor. The oxalamide core is uniquely suited to disrupt this protein-protein interaction via competitive hydrogen bonding at the CD4 binding site[2].

Protocol 2: HIV-1 gp120-CD4 Competitive Binding ELISA

-

Step 1: Plate Functionalization. Coat 96-well high-binding microplates with 2 µg/mL recombinant HIV-1 gp120 overnight at 4°C. Block non-specific sites with 3% BSA in PBS-T.

-

Step 2: Pre-Receptor Stabilization. Add serial dilutions of N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide and incubate for 1 hour at 37°C. Causality: Pre-incubation allows the compound to access and thermodynamically stabilize the pre-receptor conformational state of gp120 before the competitor is introduced.

-

Step 3: sCD4 Competition. Add soluble CD4 (sCD4) at its predetermined EC50 concentration. Incubate for 1 hour.

-

Step 4: Colorimetric Detection. Wash the plate thoroughly to remove unbound sCD4. Add an anti-CD4 monoclonal antibody conjugated to Horseradish Peroxidase (HRP), followed by TMB substrate. Read absorbance at 450 nm. A dose-dependent reduction in signal confirms the compound's ability to block the gp120-CD4 interface.

Predicted Pharmacological Data Profile

Based on empirical data from structurally homologous analogs[1][2][5], I have synthesized the predicted pharmacological profile for N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide.

Note: A critical insight for drug developers is the discrepancy between in vitro and in vivo antibacterial activity. While highly potent against purified Co(II)-MetAP, thiazol-2-yl-oxalamides often fail to halt bacterial growth in cellular assays[5].

| Pharmacological Parameter | Predicted Value | Reference Analog Basis | Mechanistic Rationale |

| EcMetAP1 (Co2+) IC50 | 50 - 150 nM | N-cyclopentyl-N'-(thiazol-2-yl)oxalamide (67 nM)[4] | Bidentate chelation of Co2+ by the oxalamide MBG; optimal S1 pocket filling by the lipophilic 1-phenylethyl group. |

| EcMetAP1 (Mn2+) IC50 | > 50 µM | Metalloform Selectivity Profiling[1] | Soft N,O-donor atoms of the oxalamide strongly prefer softer Co2+ ions over hard Mn2+ ions. |

| HIV-1 gp120 Antagonism IC50 | 1 - 10 µM | Oxalamide-based entry inhibitors[2] | Hydrogen bond network disruption at the gp120-CD4 binding interface. |

| In Vivo Antibacterial (E. coli) | Inactive (> 1 mM) | Thiazol-2-yl-oxalamide derivatives[5] | Lack of intracellular Co(II)-MetAP complex availability; the ternary MetAP-Co(II)-inhibitor complex may not exist in live cells[5]. |

Conclusion & Translational Outlook

N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide is a rational design candidate for metalloenzyme inhibition, specifically targeting Co(II)-dependent Methionine Aminopeptidase. However, as demonstrated by the predicted data profile, researchers must be cautious of the "in vitro to in vivo translation gap." Because the intracellular availability of Co(II) is tightly regulated, compounds that rely exclusively on Co(II) chelation often lack whole-cell efficacy[5]. Future optimization of this scaffold should focus on tuning the oxalamide electronics to improve affinity for the Fe(II) or Mn(II) metalloforms, which are more physiologically relevant in bacterial and human cellular environments.

References

-

Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors | MDPI | 4

-

Structural analysis of metalloform-selective inhibition of methionine aminopeptidase | ResearchGate | 1

-

Emerging Trends in Metalloprotein Inhibition | NIH / PMC | 3

-

Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells | NIH / PMC | 5

-

The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review | Bentham Science Publishers | 2

Sources

Technical Guide: Therapeutic Potential of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

The following technical guide details the therapeutic profile, mechanism of action, and experimental utility of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide .

Based on the structural pharmacophore, this molecule represents a class of highly selective Sirtuin 2 (SIRT2) inhibitors (often structurally related to the SirReal probe series) and shares scaffold homology with Bacterial DNA Gyrase B inhibitors . This guide focuses primarily on its emerging role as a SIRT2-selective probe for neurodegenerative and oncological research, reflecting the most recent high-impact literature in chemical biology.

Part 1: Executive Summary & Structural Logic

The molecule N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide acts as a "privileged scaffold" in medicinal chemistry. It is characterized by a central oxalamide bridge connecting a thiazole heterocycle and a chiral hydrophobic moiety (1-phenyl-ethyl).

While historically associated with bacterial DNA Gyrase B inhibition (Vertex Pharmaceuticals), recent structure-activity relationship (SAR) campaigns have repositioned this scaffold as a potent, isotype-selective inhibitor of SIRT2 (Sirtuin 2). Unlike broad-spectrum HDAC inhibitors (e.g., Vorinostat) which suffer from off-target toxicity, this molecule exploits a unique "induced-fit" mechanism to target the SIRT2-specific hydrophobic pocket, making it a critical tool for studying Parkinson’s Disease (PD) and p53-dependent apoptosis in cancer.

Chemical Structure & Properties

| Property | Description |

| IUPAC Name | N-(1-phenylethyl)-N'-(1,3-thiazol-2-yl)oxalamide |

| Molecular Formula | |

| Core Pharmacophore | Thiazolyl-Oxalamide Bridge (Hydrogen Bond Donor/Acceptor) |

| Key Substituents | Thiazole Ring: Coordinates with active site Zinc or catalytic residues.Oxalamide Linker: Rigid spacer, forms key H-bonds with backbone amides.1-Phenylethyl Group: Occupies the SIRT2-specific hydrophobic "selectivity pocket."[1][2][3][4][5][6][7][8] |

| Primary Target | SIRT2 (NAD+-dependent protein deacetylase) |

| Secondary Target | GyrB (Bacterial DNA Gyrase subunit B) |

Part 2: Mechanism of Action (The "Selectivity Pocket")

The therapeutic value of this molecule lies in its ability to inhibit SIRT2 without affecting SIRT1 or SIRT3.[9] This selectivity is achieved through an allosteric lock mechanism .

The "SirReal" Mechanism

SIRT2 possesses a unique, malleable hydrophobic pocket near the active site that is not present in SIRT1 or SIRT3. When N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide binds:

-

The oxalamide linker mimics the peptide backbone of the natural substrate (acetyl-lysine), forming hydrogen bonds with Ile169 and Asp170.

-

The 1-phenylethyl group forces the enzyme to undergo a conformational change, displacing a zinc-binding domain or an alpha-helix (depending on the specific crystal structure, e.g., PDB: 4RMG).

-

This induces the formation of the "selectivity pocket," locking the enzyme in an open, inactive conformation.

Downstream Signaling Pathways

-

Neurodegeneration (Parkinson's): SIRT2 deacetylates

-synuclein. Inhibition of SIRT2 promotes -

Oncology: SIRT2 deacetylates p53 (tumor suppressor), marking it for degradation. Inhibition restores p53 acetylation, stabilizing the protein and triggering apoptosis in tumor cells.

Visualization: SIRT2 Inhibition Pathway

Caption: Mechanism of SIRT2 inhibition leading to p53 stabilization and reduced alpha-synuclein aggregation.

Part 3: Experimental Protocols

To validate the activity of this compound, researchers must employ a synthesis workflow followed by a target engagement assay.

Protocol A: Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Rationale: This is a convergent synthesis using ethyl oxalyl chloride as the linker source.

Materials:

-

2-Aminothiazole

-

Ethyl oxalyl chloride

-

1-Phenylethylamine (alpha-methylbenzylamine)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Intermediate Formation:

-

Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM at 0°C.

-

Add TEA (1.2 eq).

-

Dropwise add ethyl oxalyl chloride (1.1 eq).

-

Stir at RT for 2 hours.

-

Result: Formation of Ethyl (thiazol-2-ylamino)(oxo)acetate . Isolate via filtration or use crude.

-

-

Amidation:

-

Redissolve the intermediate ester in Ethanol or THF.

-

Add 1-Phenylethylamine (1.2 eq).

-

Reflux for 4–6 hours (monitoring by TLC for ester disappearance).

-

-

Purification:

-

Cool mixture to precipitate the product.

-

Recrystallize from Ethanol/Water.

-

Validation: Verify structure via

-NMR (Look for oxalamide NH protons >10 ppm).

-

Protocol B: Fluorogenic SIRT2 Deacetylation Assay

Rationale: Measures the IC50 of the compound against recombinant SIRT2.[10]

-

Reagents: Recombinant human SIRT2, Fluorogenic substrate (e.g., Ac-Lys-AMC), NAD+, Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

). -

Setup:

-

Incubate SIRT2 (20 nM) with the inhibitor (serial dilutions: 1 nM to 100

M) for 30 min at 37°C. -

Initiate reaction by adding NAD+ (500

M) and Ac-Lys-AMC substrate (50

-

-

Readout:

-

Incubate for 60 min.

-

Add Developer Solution (Trypsin/Nicotinamide) to release the fluorophore.

-

Read Fluorescence (Ex: 360 nm / Em: 460 nm).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Valid inhibitors should show IC50 < 10

M.

Part 4: Therapeutic Applications & Data

Neurodegenerative Diseases

SIRT2 is highly expressed in the brain.[8] In Parkinson's Disease models, SIRT2 inhibition reduces the toxicity of dopaminergic neurons.

-

Target:

-Synuclein. -

Effect: The compound prevents the deacetylation of K6/K10 residues on

-synuclein, preventing the formation of toxic oligomers.

Oncology (Triple-Negative Breast Cancer & Glioma)

SIRT2 is often upregulated in specific cancer stem cells (CSCs).

-

Mechanism: Inhibition stabilizes p53 and reduces the activity of Peroxiredoxin-1 (Prdx1), leading to ROS-induced cell death.

-

Combination Therapy: Synergistic effects observed when combined with DNA damaging agents (e.g., Doxorubicin).

Antimicrobial Potential (Secondary Context)

While the primary modern interest is SIRT2, the scaffold retains affinity for the ATP-binding pocket of bacterial DNA Gyrase B .

-

Spectrum: Gram-positive bacteria (e.g., S. aureus).

-

Limitation: Often requires optimization of the phenyl ring (e.g., addition of fluorines) to achieve clinical potency against resistant strains.

Part 5: References

-

Rumpf, T., et al. (2015). "Structural basis of SIRT2 inhibition by a potent and specific class of inhibitors." Nature Communications. Link

-

Significance: Establishes the "SirReal" mechanism and the oxalamide scaffold requirement for the selectivity pocket.

-

-

Mellini, P., et al. (2017). "Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket." Journal of Medicinal Chemistry. Link

-

Significance: Validates the use of heterocycle-oxalamide bridges in SIRT2 inhibition.

-

-

Vertex Pharmaceuticals Inc. (2005). "Gyrase B Inhibitors." World Intellectual Property Organization (WO2005012288). Link

-

Significance: Historical context of the thiazolyl-oxalamide scaffold as an antibacterial agent.[1]

-

-

Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. Link

-

Significance: Biological validation of the therapeutic target.[6]

-

-

BenchChem. "Thiazole Derivatives: Therapeutic Targets and Biological Activity." BenchChem Technical Library. Link

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Oxadiazole-carbonylaminothioureas as SIRT1 and SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. evrysbio.com [evrysbio.com]

- 10. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide in Organic Solvents

[1]

Executive Summary

The precise solubility profile of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide is a critical physicochemical parameter governing its synthesis, purification (crystallization), and pharmaceutical formulation.[1] As a bioactive scaffold integrating a chiral 1-phenylethylamine moiety with a thiazole heterocycle via an oxalamide linker, this compound exhibits complex dissolution behavior driven by intermolecular hydrogen bonding and

This technical guide provides a rigorous framework for determining, analyzing, and modeling the solubility of this compound.[1] It synthesizes thermodynamic theory with practical experimental protocols, offering a roadmap for researchers to validate solubility data across polar protic, polar aprotic, and non-polar solvent systems.[1]

Molecular Architecture & Physicochemical Context[1][2][3][4]

To understand the solubility behavior of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, one must first deconstruct its molecular architecture.[1]

-

Hydrogen Bonding Network: The oxalamide bridge (-NH-CO-CO-NH-) acts as a dual hydrogen bond donor and acceptor.[1] This rigid linker often facilitates strong intermolecular networks, leading to high crystal lattice energy and reduced solubility in non-polar solvents.[1]

-

Thiazole Ring: The thiazole moiety adds aromatic character and specific dipole interactions, enhancing solubility in polar aprotic solvents like DMSO or DMF.[1]

-

Chirality: The 1-phenylethyl group introduces a chiral center.[1] Researchers must note that the solubility of the pure enantiomer (

or

Predicted Solubility Trends

Based on the structural functional groups (LogP ~2.5–3.0 estimated), the compound is expected to follow this solubility hierarchy:

Experimental Methodology: Determination Protocols

Reliable solubility data requires a self-validating experimental protocol.[1] The Laser Monitoring Dynamic Method is recommended over the static shake-flask method for its speed and precision in detecting the exact dissolution point.[1]

Protocol: Laser Monitoring Observation Technique

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Laser transmissometer system.[1]

-

Magnetic stirring apparatus.[1]

Workflow:

-

Preparation: Weigh a precise mass of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide (

) and solvent ( -

Equilibration: Set the thermostat to a starting temperature below the expected dissolution point.

-

Dynamic Heating: Increase temperature at a slow ramp rate (e.g., 2 K/h) while stirring.[1]

-

Detection: Monitor the laser transmittance intensity. The transition from a turbid suspension to a clear solution results in a sharp spike in transmittance.[1]

-

Validation: Repeat the process with varying solute/solvent ratios to construct the polythermal curve.

Visualization: Solubility Determination Workflow

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate essential parameters (

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of oxalamide derivatives.[1] It accounts for the non-ideal behavior of the solution.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression analysis.

van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation.[1] Plot

Thermodynamic Parameters Calculation Table:

| Parameter | Symbol | Formula | Physical Significance |

| Enthalpy | Heat absorbed/released.[1] Positive values indicate endothermic dissolution (solubility increases with T).[1] | ||

| Entropy | Disorder change.[1] Positive values suggest entropy-driven dissolution.[1] | ||

| Gibbs Energy | Spontaneity.[1] Positive values indicate the process requires energy input to overcome lattice forces.[1] |

Visualization: Thermodynamic Dissolution Cycle

Caption: Thermodynamic cycle illustrating dissolution as the sum of sublimation and solvation.

Data Presentation & Process Implications

When reporting your specific experimental results for N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, structure the data to facilitate process scale-up.

Representative Data Structure (Template)

Note: Replace representative values with experimental data.

| Solvent | T (K) | Mole Fraction ( | Apelblat | Deviation (%) |

| Methanol | 298.15 | 0.9987 | 0.45 | |

| Ethanol | 298.15 | 0.9991 | 0.32 | |

| Acetone | 298.15 | 0.9995 | 0.21 | |

| Ethyl Acetate | 298.15 | 0.9989 | 0.50 |

Implications for Crystallization[1]

-

Cooling Crystallization: Solvents with a steep solubility curve (large coefficient

in Apelblat) are ideal.[1] Acetone or Ethyl Acetate are likely candidates for this compound.[1] -

Anti-solvent Crystallization: The likely low solubility in water suggests water can be used as an anti-solvent to precipitate the compound from alcoholic solutions (Ethanol/Methanol).[1]

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.[1] Link[1]

-

Jouyban, A. (2008).[1] Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).

-

Sha, F., et al. (2018).[1] Solubility and thermodynamic properties of N,N'-diphenyl-1,4-phenylenediacetamide in pure and binary solvents. Journal of Chemical & Engineering Data. (Reference for amide/oxalamide solubility protocols). Link

The Oxalamide Linker: A Key Modulator of Electronic Properties in Thiazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Convergence of Thiazole's Versatility and Oxalamide's Structural Rigidity

The thiazole ring is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms create a unique electronic landscape, making it a privileged scaffold in drug design. The functionalization of the thiazole nucleus allows for the fine-tuning of its physicochemical and electronic properties, thereby modulating its biological activity and potential applications in organic electronics.

This guide focuses on a specific, yet profoundly impactful, structural motif: the incorporation of an oxalamide linker into thiazole-containing molecules. The oxalamide core, a dicarbonyl diamide unit, is not merely a passive spacer.[4][5] Its inherent planarity, hydrogen bonding capabilities, and distinct electronic character play a crucial role in dictating the overall electronic properties, and consequently, the function of the resulting thiazole derivatives.[6] Understanding the electronic interplay between the thiazole moiety and the oxalamide linker is paramount for the rational design of novel therapeutic agents and functional materials.

This technical guide will provide an in-depth exploration of the electronic properties of the oxalamide linker within thiazole derivatives. We will delve into the synthesis, spectroscopic and electrochemical characterization, and computational analysis of these hybrid molecules, offering both theoretical understanding and practical, field-proven insights.

The Electronic Character of the Oxalamide Linker

The oxalamide linker possesses a unique set of electronic features that significantly influence the properties of the molecules in which it is embedded. Its structure, characterized by two amide groups in close proximity, gives rise to a largely planar and rigid conformation. This rigidity can be a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target.

From an electronic standpoint, the oxalamide linker can be considered as having a dual nature. The lone pairs on the nitrogen atoms can participate in resonance with the adjacent carbonyl groups, leading to a delocalized π-system across the N-C-C-N backbone. The electron-withdrawing nature of the two carbonyl groups, however, imparts a degree of electron deficiency to the linker. This push-pull electronic effect can be finely tuned by the nature of the substituents on the nitrogen atoms, in this case, the thiazole rings.

The presence of the oxalamide linker can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for many applications in materials science, such as in the development of fluorophores and organic light-emitting diodes (OLEDs).[7] In the context of thiazole derivatives, the oxalamide linker can act as a bridge, modulating the electronic communication between two thiazole moieties or between a thiazole ring and another functional group.

Synthesis of Thiazole Derivatives with an Oxalamide Linker

The synthesis of thiazole derivatives bearing an oxalamide linker typically involves the reaction of an amino-functionalized thiazole with an oxalyl derivative, such as oxalyl chloride or a dialkyl oxalate. The choice of synthetic route depends on the desired final structure and the reactivity of the starting materials.

General Synthetic Protocol: N,N'-bis(thiazol-2-yl)oxalamide

A common approach involves the direct acylation of 2-aminothiazole with oxalyl chloride.

Step-by-Step Methodology:

-

Dissolution of 2-aminothiazole: 2-aminothiazole (2 equivalents) is dissolved in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine (2.2 equivalents), is added to the solution to act as an acid scavenger.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic reaction.

-

Addition of Oxalyl Chloride: A solution of oxalyl chloride (1 equivalent) in the same anhydrous solvent is added dropwise to the cooled solution of 2-aminothiazole with vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours), while being monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N,N'-bis(thiazol-2-yl)oxalamide.

Experimental Characterization of Electronic Properties

The electronic properties of thiazole derivatives containing an oxalamide linker can be experimentally investigated using a combination of spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of an oxalamide-linked thiazole derivative will typically show bands corresponding to π-π* and n-π* transitions. The position and intensity of these absorption bands are sensitive to the electronic environment of the chromophore.

The introduction of the oxalamide linker can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent thiazole, depending on the extent of electronic conjugation and the electron-donating or -withdrawing nature of the substituents. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation, which is indicative of intramolecular charge transfer.[8]

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A baseline is recorded with the cuvette containing the pure solvent.

-

Data Acquisition: The absorption spectrum of the sample is recorded over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potential at which a compound is oxidized or reduced, one can determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for understanding the electronic structure and reactivity of the molecule.

For an oxalamide-linked thiazole derivative, the CV will reveal the ease with which electrons can be removed from or added to the molecule. The oxalamide linker can influence the redox potentials by modifying the electron density on the thiazole rings.

Experimental Protocol for Cyclic Voltammetry:

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared.

-

Working Electrode: A glassy carbon, platinum, or gold electrode is polished and cleaned.

-

Cell Assembly: A three-electrode cell is assembled, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: The compound of interest is added to the electrolyte solution. The potential is swept linearly from a starting potential to a switching potential and then back to the initial potential, and the resulting current is measured.

-

Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials using empirical relationships.

Computational Analysis: A Deeper Look with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the electronic structure and properties of molecules.[9][10][11] DFT calculations can provide detailed information that complements and helps to interpret experimental findings.

Key Parameters from DFT Calculations

-

Optimized Geometry: DFT calculations begin with the optimization of the molecular geometry to find the lowest energy conformation. This provides insights into the planarity and bond lengths of the oxalamide linker and thiazole rings.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are fundamental to understanding the electronic behavior of a molecule.[10] The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation energy. A smaller gap generally implies higher reactivity and a red-shifted absorption in the UV-Vis spectrum. The visualization of these orbitals reveals the electron density distribution and can pinpoint the regions of the molecule involved in electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding intermolecular interactions and predicting reactive sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the extent of resonance and hyperconjugative interactions, offering a deeper understanding of the electronic communication between the oxalamide linker and the thiazole rings.

Workflow for DFT Calculations:

Caption: A typical workflow for DFT calculations on oxalamide-linked thiazole derivatives.

Data Summary: Electronic Properties of Representative Thiazole Derivatives

The following table summarizes key electronic properties that can be obtained for a hypothetical N,N'-bis(thiazol-2-yl)oxalamide and a related derivative.

| Compound | λmax (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N,N'-bis(thiazol-2-yl)oxalamide | 295 | -6.5 | -1.8 | 4.7 |

| N,N'-bis(4-phenylthiazol-2-yl)oxalamide | 320 | -6.2 | -2.1 | 4.1 |

Note: These are representative values and will vary depending on the specific substituents and the experimental/computational conditions.

Conclusion and Future Directions

The oxalamide linker is a powerful tool for modulating the electronic properties of thiazole derivatives. Its rigid and planar nature, combined with its unique electronic character, allows for the rational design of molecules with tailored spectroscopic and electrochemical behaviors. The interplay between the electron-rich thiazole rings and the dicarbonyl diamide core of the oxalamide linker can be harnessed to create novel compounds for applications in medicinal chemistry and materials science.

Future research in this area will likely focus on:

-

Exploring a wider range of substituents on the thiazole rings to further tune the electronic properties.

-

Investigating the impact of the oxalamide linker on the biological activity of thiazole derivatives in a systematic manner.

-

Developing novel oxalamide-linked thiazole-based materials for applications in organic electronics, such as sensors and OLEDs.

By combining synthetic chemistry, advanced spectroscopic and electrochemical techniques, and powerful computational tools, researchers can continue to unlock the full potential of the oxalamide linker in the design of innovative thiazole derivatives.

References

- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep

- DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.

- Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols.

- Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI.

- Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole deriv

- DFT STUDIES OF OXAZOLE DERIV

- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Source Not Available].

- Methoxyoxalamido chemistry in the synthesis of novel amino linker and spacer phosphoramidites: a robust means for stability, structural versatility, and optimal tether length. PubMed.

- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Source Not Available].

- A Deep Understanding on the Effective Generation of Twisted Intramolecular Charge Transfer by Protonation in Thiazolo[5,4- d]thiazole Deriv

- Chemoenzymatic Synthesis of Thiazolyl Peptide Natural Products Featuring an Enzyme-Catalyzed Formal [4 + 2] Cycloaddition. PMC.

- New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopicinvestigation, electrochemical, and density. Semantic Scholar.

- Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins.

- Intramolecular charge transfer effect for highly efficient deep red and near infrared thermally activated delayed fluorescence.

- Molecular Structure, FT-IR, NMR (13C/¹H)

- Electrochemical single-step N-acylation and S-cyclization synthesis of thiazolimide via radical process. Green Chemistry (RSC Publishing).

- Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. PubMed.

- Conformation of the oxalamide group in retro-bispeptides. Three crystal structures. PubMed.

- The UV-vis spectra of the synthesized molecules recorded in different...

- Fluorescence and Theoretical Study on the Intermolecular Charge Transfer of Benzothiadiazole-based Fluorophores.

- UV-vis Spectroelectrochemical In situ Study During the Electrochemical Oxidation of 2-Thiazolamine and 2-Oxazolamine.

- Synthesis, structure determination and characterization by UV–Vis and IR spectroscopy of bis(diisopropylammonium) cis-dichloridobis(oxalato-κ2 O 1,O 2)

- Linker effects on optoelectronic properties of alternate donor–acceptor conjugated polymers.

Sources

- 1. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]

- 2. ikm.org.my [ikm.org.my]

- 3. Chemoenzymatic Synthesis of Thiazolyl Peptide Natural Products Featuring an Enzyme-Catalyzed Formal [4 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformation of the oxalamide group in retro-bispeptides. Three crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Intramolecular charge transfer effect for highly efficient deep red and near infrared thermally activated delayed fluorescence - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor [mdpi.com]

- 11. irjweb.com [irjweb.com]

Advanced Crystal Structure Prediction Protocol: N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Executive Summary & Molecular Profile

This technical guide outlines a rigorous Crystal Structure Prediction (CSP) workflow for N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide . This molecule represents a distinct class of pharmaceutical intermediates characterized by a flexible oxalamide linker, a heteroaromatic thiazole moiety, and a chiral center at the ethyl-phenyl attachment.

The primary objective of this protocol is to predict the thermodynamically stable crystal lattice and accessible metastable polymorphs. This is critical for establishing intellectual property (IP) claims and ensuring formulation stability during drug development.

Structural Challenges

-

Chirality: The 1-phenyl-ethyl group introduces a chiral center (

or -

H-Bonding Directionality: The oxalamide core (-NH-CO-CO-NH-) is a strong dual donor/acceptor motif, typically driving the formation of 1D ribbons or 2D sheets.

-

Conformational Flexibility: The

and

Computational Methodology (The "How-To")

The CSP campaign is divided into three distinct phases: Conformational Analysis, Global Lattice Search, and Free Energy Ranking.

Phase I: Gas-Phase Conformational Scan

Before generating crystals, we must identify low-energy molecular conformations. The oxalamide linker prefers a trans-trans planar conformation due to dipole minimization, but the thiazole ring rotation can break planarity.

Protocol:

-

Input Generation: Generate 3D coordinates for the (

)-isomer. -

QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G**) to locate local minima.

-

Torsional Scan: Specifically scan the

(Thiazole-N-C=O) and -

Validation: Discard conformers

above the global minimum, as they are unlikely to exist in the solid state due to lattice energy penalties.

Phase II: Global Lattice Energy Search

This phase employs a quasi-random sampling approach to generate thousands of candidate crystal structures.

Experimental Logic:

We restrict the search to the most common chiral space groups (

Workflow Steps:

-

Rigid-Body Sampling: Generate

trial structures using Sobol sequences for unit cell parameters and molecular orientation. -

Force Field Minimization: Rapidly relax structures using a generic force field (e.g., Dreiding or OPLS-AA) with specific charges derived from ESP (Electrostatic Potential) fitting.

-

Clustering: Remove duplicates using a root-mean-square deviation (RMSD) cutoff of 0.5 Å (packing similarity) to reduce the dataset to unique minima.

Phase III: High-Fidelity Ranking (DFT-D)

Force fields often fail to capture subtle dispersion interactions (pi-stacking between thiazole and phenyl rings). Final ranking requires Dispersion-Corrected DFT.[1]

Protocol:

-

Selection: Select the top 100 structures within

of the global minimum. -

Refinement: Optimize atomic positions and unit cell vectors using PBE-D3(BJ) functional (Plane-wave basis set, e.g., CASTEP or Quantum ESPRESSO).

-

Vibrational Analysis: Calculate phonon density of states to estimate Free Energy (

) at 298 K. This distinguishes enantiotropic polymorphs.

Visualization of the CSP Workflow

The following diagram illustrates the decision logic and data flow for the prediction of the target molecule.

Figure 1: Hierarchical workflow for Crystal Structure Prediction, moving from molecular quantum mechanics to lattice energy landscapes.

Experimental Validation Strategy

A prediction is only as good as its validation. The following experimental protocols serve as the "Ground Truth" to verify the computational models.

Powder X-Ray Diffraction (PXRD) Fingerprinting

Objective: Compare experimental patterns with simulated patterns from the predicted structures.

Protocol:

-

Synthesis: Synthesize the target via reaction of ethyl 2-((1-phenylethyl)amino)-2-oxoacetate with 2-aminothiazole.

-

Crystallization: Perform slow evaporation from diverse solvents (MeOH, EtOH, Acetone) to encourage stable form growth.

-

Data Collection: Collect PXRD data (Cu K

, -

Analysis: Use Le Bail fitting to extract unit cell parameters and compare with the CSP-predicted list. A match in peak positions (within

) confirms the structure.

Differential Scanning Calorimetry (DSC)

Objective: Determine if the crystallized form is the thermodynamic stable form or a kinetic metastable form.

Protocol:

-

Heat sample at

from -

Interpretation:

-

Single Endotherm: Likely the stable form (or high melting metastable).

-

Exotherm after Endotherm: Indicates a polymorphic transition (monotropic or enantiotropic) to a more stable form.

-

Causality: If the experimental melting point is significantly lower than the predicted lattice energy suggests, the sample may be a metastable hydrate or solvate.

-

Predicted Structural Features (Case Study Analysis)

Based on the oxalamide core chemistry, we anticipate the Global Minimum (GM) to exhibit specific structural motifs.

The "Oxalamide Tape" Motif

Oxalamides are renowned for forming robust 1D hydrogen-bonded tapes.

-

Interaction:

(intermolecular). -

Geometry: The molecules usually stack in an antiparallel fashion to maximize dipole cancellation.

-

Thiazole Role: The thiazole nitrogen (

) often acts as a secondary acceptor, potentially enabling cross-linking between tapes, forming a 2D sheet.

Interaction Network Diagram

The following graph visualizes the expected hydrogen bonding hierarchy in the crystal lattice.

Figure 2: Predicted Hydrogen Bond Donor-Acceptor map. The primary tape motif is driven by the oxalamide core.

Quantitative Data Summary

| Parameter | Specification | Rationale |

| Space Group Scope | Chiral molecule ( | |

| Torsion | Maximizes planarity and H-bond strength. | |

| Energy Cutoff | Polymorphs above this threshold are kinetically inaccessible at STP. | |

| Clustering RMSD | Distinguishes distinct packing motifs from thermal vibrations. | |

| Est. Density | Typical for H-bonded organic solids with aromatic rings. |

References

-

Price, S. L., et al. (2010). "The computation of crystal structures of organic molecules." Chemical Society Reviews.

-

Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews.

-

Neumann, M. A., et al. (2008). "Crystal structure prediction: a challenge for computational chemistry." Angewandte Chemie International Edition.

-

Coombes, D. S., et al. (2005). "The use of oxalamide derivatives as gelators: A structural study." Crystal Growth & Design.

-

Cambridge Crystallographic Data Centre (CCDC). "Blind Tests of Crystal Structure Prediction."

Sources

Methodological & Application

Application Note: Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Abstract & Strategic Overview

This application note details the synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide , a scaffold relevant to peptidomimetic drug design and ionophore development. The synthesis of unsymmetrical oxalamides presents a specific regiochemical challenge: preventing the formation of symmetrical bis-amides (e.g., bis-phenylethyl or bis-thiazolyl byproducts).

To ensure high fidelity and yield, this protocol prioritizes a sequential installation strategy based on nucleophilicity gradients.[1]

-

Challenge: 2-Aminothiazole is significantly less nucleophilic than 1-phenylethylamine due to the electron-withdrawing nature of the thiazole ring.

-

Solution: We employ a "Hard-Soft" ordering principle. The less reactive heteroaryl amine (thiazole) is installed first using a highly reactive electrophile (Ethyl oxalyl chloride), creating an activated mono-ester intermediate.[1] The more nucleophilic aliphatic amine (1-phenylethylamine) is then used to displace the ester in a mild aminolysis step.

This guide provides two methodologies:

-

Method A (High-Throughput/Precision): Uses Ethyl Oxalyl Chloride for rapid, high-yielding synthesis.

-

Method B (Green/Scalable): Uses Diethyl Oxalate with thermal activation, avoiding corrosive acid chlorides.[1]

Retrosynthetic Analysis & Pathway

The logical disconnection relies on the central oxalyl linker.[1] The asymmetry dictates that the bond to the weaker nucleophile (Thiazole-N) be formed under the most driving force (Acyl Chloride or huge excess of electrophile).

Caption: Retrosynthetic disconnection showing the sequential assembly strategy.

Method A: Stepwise Synthesis via Ethyl Oxalyl Chloride

Recommended for: Medicinal chemistry (mg to g scale), library synthesis, and high-purity requirements.[1]

Phase 1: Synthesis of Ethyl 2-oxo-2-(thiazol-2-ylamino)acetate

This step installs the "difficult" amide bond first.

Reagents & Stoichiometry:

| Component | Role | Equivalents | MW ( g/mol ) |

|---|---|---|---|

| 2-Aminothiazole | Substrate | 1.0 | 100.14 |

| Ethyl Oxalyl Chloride | Electrophile | 1.1 | 136.53 |

| Triethylamine (TEA) | Base | 1.2 | 101.19 |

| Dichloromethane (DCM) | Solvent | - | - |

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

). -

Dissolution: Add 2-Aminothiazole (1.0 eq) and TEA (1.2 eq) to anhydrous DCM (0.2 M concentration relative to thiazole). Cool the solution to 0°C using an ice bath.

-

Addition: Dilute Ethyl Oxalyl Chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Exothermic reaction; control rate to maintain T < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

IPC (In-Process Control): Monitor via TLC (50% EtOAc/Hexane). The amine spot (

) should disappear, replaced by a higher running ester spot (

-

-

Workup: Quench with saturated

solution. Extract the organic layer, wash with 1M HCl (to remove unreacted thiazole/TEA), then brine.[1] -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Result: Yellowish solid (Intermediate A). usually sufficiently pure (>95%) for the next step.[2] If necessary, recrystallize from Ethanol.[1][3][4][5]

Phase 2: Aminolysis with 1-Phenylethylamine

This step displaces the ethoxy group with the aliphatic amine.[1]

Reagents & Stoichiometry:

| Component | Role | Equivalents | MW ( g/mol ) |

|---|---|---|---|

| Intermediate A | Substrate | 1.0 | ~200.2 |

| 1-Phenylethylamine | Nucleophile | 1.05 | 121.18 |

| Ethanol (EtOH) | Solvent | - | - |

Protocol:

-

Setup: Dissolve Intermediate A (1.0 eq) in Ethanol (0.5 M).

-

Addition: Add 1-Phenylethylamine (1.05 eq) in one portion at RT.

-

Chirality Note: Use (R)- or (S)-1-phenylethylamine specifically if an enantiopure product is required. This reaction condition generally preserves stereochemistry.[1]

-

-

Reaction: Stir at Room Temperature for 4–12 hours .

-

Observation: The product often precipitates out of the ethanol solution as a white or off-white solid during the reaction.[1]

-

-

Completion: Check TLC. If the reaction is sluggish, heat to 50°C for 2 hours.

-

Isolation:

-

Purification: Recrystallize from hot Ethanol or EtOAc/Hexane if high purity (>99%) is required.

Method B: Green Synthesis via Diethyl Oxalate

Recommended for: Scale-up (>50g), avoiding acid chlorides.[1]

Protocol:

-

Step 1: Mix 2-Aminothiazole (1.0 eq) with Diethyl Oxalate (5.0 eq). Note: The excess diethyl oxalate acts as both solvent and reagent to favor mono-substitution.

-

Activation: Heat the mixture to 120°C for 4–6 hours.

-

Workup 1: Distill off the excess Diethyl Oxalate under reduced pressure. The residue is the crude mono-ester.[1]

-

Step 2: Redissolve the residue in Ethanol . Add 1-Phenylethylamine (1.1 eq).

-

Reaction: Reflux for 2 hours.

-

Isolation: Cool to RT. The product will crystallize.[1][4] Filter and wash as in Method A.

Analytical Data & Characterization (Expected)

-

Physical State: White to pale yellow crystalline solid.[1]

-

Melting Point: Expected range 160–165°C (dependent on enantiomeric purity).

-

Solubility: Soluble in DMSO, DMF, warm MeOH.[1] Poorly soluble in water, hexane.[1]

-

Mass Spectrometry (ESI+):

(calculated for -

1H NMR (DMSO-d6, 400 MHz):

Workflow Visualization

Caption: Operational workflow for the two-step synthesis of the target oxalamide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of acid chloride. | Ensure glassware is flame-dried and DCM is anhydrous. |

| Bis-amide Byproduct | Excess amine in Step 2 reacting with Step 1 product? No, usually Step 1 issue.[1] | In Step 1, ensure Ethyl Oxalyl Chloride is added TO the amine, or vice versa? Correction: Add Acid Chloride TO the amine slowly to prevent local excess of acid chloride which might lead to bis-acylation if stoichiometry is off, though bis-acylation of thiazole is rare. |

| No Precipitate (Step 2) | Product too soluble in EtOH. | Concentrate solvent volume by 50%.[1] Add water dropwise to induce turbidity, then cool.[1] |

| Racemization | High temperature or strong base.[1] | Perform Step 2 at RT. Avoid using strong bases (NaOH/KOH) in Step 2; the amine itself is sufficient. |

References

-

General Oxalamide Synthesis: Organic Syntheses, Coll. Vol. 5, p. 201 (1973); Vol. 41, p. 13 (1961).[1] (Foundational method for oxamic esters).

-

Aminothiazole Reactivity: Metwally, M. A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."[1] Molecules, 2021.[1][6] Link

-

Asymmetric Amide Synthesis: Kozak, J., et al. "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds." Beilstein J. Org.[1] Chem., 2019.[1][7] Link

-

Reaction of Diethyl Oxalate: BenchChem Technical Guide, "Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis." Link

Sources

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]

Application Note: High-Fidelity Synthesis of Thiazol-2-yl-oxalamide Derivatives

Executive Summary & Scientific Rationale

The thiazol-2-yl-oxalamide scaffold represents a privileged pharmacophore in modern drug discovery, frequently observed in kinase inhibitors, antimicrobial agents, and modulators of cystic fibrosis transmembrane conductance regulator (CFTR).[1]

The chemical challenge in synthesizing these derivatives lies in the electronic nature of the 2-aminothiazole. The nitrogen atom at the 2-position is significantly less nucleophilic than standard anilines or alkyl amines due to the electron-withdrawing nature of the thiazole ring and the amidine-like resonance. Consequently, standard amide coupling protocols often suffer from low yields or extensive reaction times.[1]

This guide presents two validated, high-fidelity protocols designed to overcome these electronic deactivations:

-

Method A (Thermodynamic Control): A sequential aminolysis of diethyl oxalate.[1] This is the preferred route for generating large libraries due to its operational simplicity and cost-effectiveness.

-

Method B (Kinetic Control): An oxalyl chloride-mediated acylation.[1] This route is reserved for sterically hindered or highly electron-deficient amines.

Retrosynthetic Analysis & Strategy

The construction of the asymmetric oxalamide core relies on the sequential desymmetrization of an oxalate equivalent. The logic dictates introducing the least nucleophilic amine first to avoid competitive bis-acylation, or introducing the thiazole first to create a stable intermediate ester that can be stored.

Graphviz Workflow: Synthetic Pathway[1]

Caption: Sequential desymmetrization of diethyl oxalate allows for the controlled assembly of asymmetric oxalamides.[1]

Method A: Sequential Aminolysis (The "Ester Route")[1]

Best for: Standard library generation, scale-up (>5g), and cost efficiency.[1] Mechanism: Nucleophilic acyl substitution.

Phase 1: Preparation of the Mono-Ester Intermediate

The reaction exploits the reversibility of the first step. Using a large excess of diethyl oxalate drives the equilibrium toward the mono-ester and prevents the formation of the symmetric bis-thiazole oxalamide.

Reagents:

-

Diethyl oxalate (5.0 - 10.0 equiv) [Acts as solvent and reagent][1]

-

Ethanol (optional co-solvent, usually not needed if diethyl oxalate is in excess)[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 2-aminothiazole (e.g., 10 mmol, 1.00 g). Add diethyl oxalate (50 mmol, ~6.8 mL).

-

Reaction: Heat the mixture to 120°C (oil bath temperature). Stir for 4–6 hours.

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

In many cases, the product precipitates as a solid upon cooling.[1] If so, filter and wash with cold ethanol.[1]

-

If no precipitate forms, concentrate the mixture under reduced pressure to remove the excess diethyl oxalate (requires high vacuum and heat, ~60°C).[1]

-

Triturate the resulting residue with diethyl ether or hexanes to induce crystallization.

-

-

Validation:

H NMR should show the ethyl group signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the downfield NH signal (~12.0 ppm).

Phase 2: Aminolysis with Diversity Amine

The ethyl ester is now an "activated" species relative to the amide, but stable enough to handle.

Reagents:

-

Mono-ester intermediate (from Phase 1) (1.0 equiv)[1]

-

Diversity Amine (

) (1.1 equiv)[1] -

Solvent: Ethanol or Methanol (0.2 M concentration)

-

Base: Triethylamine (only if the amine is a salt, e.g., HCl salt)[1]

Protocol:

-

Setup: Place the mono-ester in a reaction vial.

-

Addition: Add the solvent (EtOH) followed by the diversity amine.[1]

-

Reaction: Stir at room temperature for 12 hours.

-

Optimization: If the amine is sterically hindered (e.g., tert-butyl amine or an aniline), heat to 60°C.[1]

-

-

Workup:

Method B: Oxalyl Chloride Activation (The "Acid Chloride Route")[1]

Best for: Unreactive anilines, precious amines, or when Method A fails to reach full conversion.[1] Safety Warning: Oxalyl chloride releases CO and HCl gases. Perform in a well-ventilated fume hood.

Protocol:

-

Activation: Dissolve the 2-aminothiazole (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0°C.

-

Acylation: Add triethylamine (1.2 equiv) followed by dropwise addition of ethyl oxalyl chloride (1.1 equiv).

-

Note: Using ethyl oxalyl chloride (mono-chloride) is safer and more selective than using oxalyl chloride (di-chloride), which leads to symmetric dimers.[1]

-

-

Intermediate Formation: Stir at 0°C for 1 hour, then warm to RT. Confirm ester formation by TLC.

-